molecular formula C20H19N3O2 B2666756 2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 877621-93-7

2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B2666756
CAS No.: 877621-93-7
M. Wt: 333.391
InChI Key: HTUAWWXXTIRIJE-UHFFFAOYSA-N
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Description

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a pyrimidine-based compound characterized by a 2-amino-5-phenyl substituent on the pyrimidine core and a 5-[(2-methylprop-2-en-1-yl)oxy]phenol moiety. The compound’s design integrates features that may enhance binding to tubulin or other biological targets, including hydrogen-bonding groups (amino) and hydrophobic substituents (methylpropenyloxy) for membrane permeability.

Properties

IUPAC Name

2-(2-amino-5-phenylpyrimidin-4-yl)-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13(2)12-25-15-8-9-16(18(24)10-15)19-17(11-22-20(21)23-19)14-6-4-3-5-7-14/h3-11,24H,1,12H2,2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUAWWXXTIRIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=CC=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(2-methylprop-2-en-1

Biological Activity

The compound 2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O3C_{22}H_{23}N_3O_3, and it possesses a complex structure that includes both pyrimidine and phenolic components. The presence of the amino group and the alkenyl ether moiety suggests potential interactions with biological targets.

Research indicates that this compound may exhibit several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain kinases involved in cancer progression, which could make it a candidate for cancer therapeutics.
  • Antioxidant Properties : The phenolic structure contributes to its antioxidant capabilities, potentially protecting cells from oxidative stress.

Biological Activity Data

Activity Mechanism Reference
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases
AntioxidantScavenges free radicals

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Antitumor Efficacy

In vitro studies demonstrated that treatment with the compound led to a significant reduction in the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways, leading to apoptosis.

Study 2: Enzyme Interaction

A study focused on the compound's interaction with specific kinases revealed that it effectively inhibited their activity, suggesting a role in modulating signaling pathways critical for tumor growth.

Study 3: Antioxidant Activity

Research highlighted the compound's ability to reduce oxidative stress markers in cellular models, indicating its potential as a protective agent against oxidative damage.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name/ID Core Structure Key Substituents Biological Activity/Notes
Target Compound Pyrimidine 2-amino-5-phenyl; 5-[(2-methylprop-2-en-1-yl)oxy]phenol Hypothesized tubulin binding based on PPMP analogs; no direct activity data
PPMP Pyrazole 3-methyl-4-(3,4-dimethoxyphenyl); 5-[(2-methylprop-2-en-1-yl)oxy]phenol Potent tubulin depolymerization; induces G2/M arrest and apoptosis in esophageal cancer
Compound in Pyrimidine 2-amino-5-(2-methoxyphenoxy); 5-(3,4-dichlorobenzyloxy) No activity data; dichlorobenzyl may enhance lipophilicity
Compound in Pyrimidine 2-amino-5-(4-methoxyphenyl); 6-methyl; 5-(4-fluorobenzyloxy) No activity data; fluorobenzyl could improve metabolic stability
Compound in Pyrimidine 2-amino-5-phenyl; 5-(3-chlorobenzyloxy) No activity data; chloro substituent may increase target affinity

Core Heterocycle Variations

  • Pyrimidine vs. Pyrazole: The target compound and analogs use a pyrimidine core, whereas PPMP employs a pyrazole ring.
  • Substituent Positioning : PPMP’s 3,4-dimethoxyphenyl group on the pyrazole may facilitate π-π stacking with tubulin’s hydrophobic pockets, while the target compound’s 5-phenylpyrimidine could achieve similar effects through aromatic interactions .

Substituent Effects on Bioactivity

  • Amino Group: The 2-amino group in the target compound and analogs likely serves as a hydrogen-bond donor, critical for binding to tubulin’s β-subunit .
  • Oxygen-Linked Groups :
    • 2-Methylprop-2-en-1-yloxy (Target Compound) : This hydrophobic group may improve cell membrane penetration but could be metabolically labile due to the allyl ether .
    • Halogenated Benzyloxy () : Chloro/fluoro substituents increase lipophilicity and may enhance binding to hydrophobic regions of targets .
    • Methoxy () : Methoxy groups improve solubility but may reduce metabolic stability compared to halogens .

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